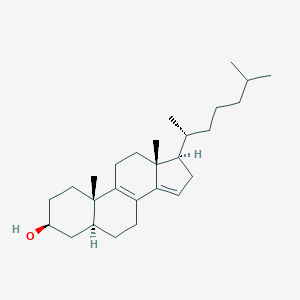

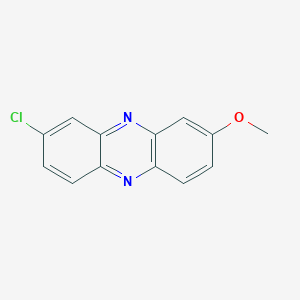

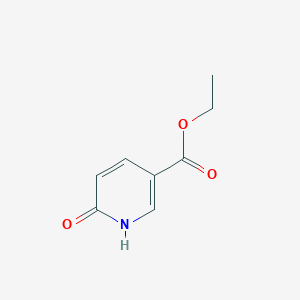

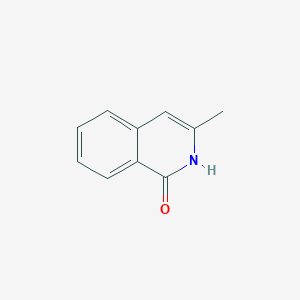

![molecular formula C14H18 B101615 [2-(Cyclohex-1-en-1-yl)ethyl]benzene CAS No. 15232-90-3](/img/structure/B101615.png)

[2-(Cyclohex-1-en-1-yl)ethyl]benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

[2-(Cyclohex-1-en-1-yl)ethyl]benzene, also known as styrene oxide, is a colorless liquid that is widely used in the chemical industry for the production of plastics, resins, and synthetic rubber. It is a versatile compound that can be easily modified to produce a wide range of products. Despite its widespread use, there is limited research on the biological and physiological effects of styrene oxide.

Mécanisme D'action

Styrene oxide is metabolized in the liver to form [2-(Cyclohex-1-en-1-yl)ethyl]benzene glycol, which is further metabolized to form mandelic acid. Mandelic acid is excreted in the urine, making it a useful biomarker for exposure to [2-(Cyclohex-1-en-1-yl)ethyl]benzene oxide. The mechanism of action of [2-(Cyclohex-1-en-1-yl)ethyl]benzene oxide is not fully understood, but it is believed to induce DNA damage by forming adducts with DNA bases. It also induces oxidative stress by generating reactive oxygen species and depleting cellular antioxidants.

Effets Biochimiques Et Physiologiques

Styrene oxide has been shown to have toxic effects on a variety of organs and systems. In animal studies, exposure to [2-(Cyclohex-1-en-1-yl)ethyl]benzene oxide has been shown to cause liver damage, kidney damage, and reproductive toxicity. It has also been shown to induce oxidative stress and inflammation in cells. In humans, exposure to [2-(Cyclohex-1-en-1-yl)ethyl]benzene oxide has been associated with an increased risk of cancer, particularly leukemia and lymphoma.

Avantages Et Limitations Des Expériences En Laboratoire

Styrene oxide is a useful compound for studying the effects of epoxides on biological systems. It is relatively easy to synthesize and can be modified to produce a wide range of derivatives. However, its toxicity limits its use in certain experiments, particularly those involving live animals. Styrene oxide is also highly reactive and can form adducts with proteins and DNA, which can complicate data interpretation.

Orientations Futures

There is still much to be learned about the biological and physiological effects of [2-(Cyclohex-1-en-1-yl)ethyl]benzene oxide. Future research should focus on understanding the mechanisms of DNA damage and oxidative stress induced by [2-(Cyclohex-1-en-1-yl)ethyl]benzene oxide. Studies should also investigate the potential for [2-(Cyclohex-1-en-1-yl)ethyl]benzene oxide to cause epigenetic changes and alter gene expression. Finally, there is a need for more research on the long-term effects of [2-(Cyclohex-1-en-1-yl)ethyl]benzene oxide exposure on human health.

Méthodes De Synthèse

Styrene oxide is synthesized by the epoxidation of [2-(Cyclohex-1-en-1-yl)ethyl]benzene using a variety of oxidizing agents such as peracids, hydrogen peroxide, and m-chloroperbenzoic acid. The most commonly used method is the reaction of [2-(Cyclohex-1-en-1-yl)ethyl]benzene with peracetic acid in the presence of a catalyst such as sodium acetate or sulfuric acid. The reaction takes place at room temperature and produces high yields of [2-(Cyclohex-1-en-1-yl)ethyl]benzene oxide.

Applications De Recherche Scientifique

Styrene oxide has been extensively studied for its potential use as a monomer in the production of polymers and resins. It is also used as a solvent in the paint and coatings industry. In recent years, there has been growing interest in the biological and physiological effects of [2-(Cyclohex-1-en-1-yl)ethyl]benzene oxide. Studies have shown that [2-(Cyclohex-1-en-1-yl)ethyl]benzene oxide can induce DNA damage, oxidative stress, and inflammation in cells. It has also been shown to have toxic effects on the liver, kidney, and reproductive system.

Propriétés

Numéro CAS |

15232-90-3 |

|---|---|

Nom du produit |

[2-(Cyclohex-1-en-1-yl)ethyl]benzene |

Formule moléculaire |

C14H18 |

Poids moléculaire |

186.29 g/mol |

Nom IUPAC |

2-(cyclohexen-1-yl)ethylbenzene |

InChI |

InChI=1S/C14H18/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14/h1,3-4,7-9H,2,5-6,10-12H2 |

Clé InChI |

APWDPJUVRJERLI-UHFFFAOYSA-N |

SMILES |

C1CCC(=CC1)CCC2=CC=CC=C2 |

SMILES canonique |

C1CCC(=CC1)CCC2=CC=CC=C2 |

Autres numéros CAS |

15232-90-3 |

Synonymes |

2-(1-cyclohexenyl)ethylbenzene |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.